Enhanced Enone Electrophilicity: Chlorine vs. Hydrogen at the 3‑Position
The chlorine atom at the 3‑position inductively withdraws electron density, lowering the LUMO energy of the enone system relative to the non‑halogenated analog 5‑methylcyclohex‑2‑en‑1‑one. This results in faster Michael addition kinetics. Although no direct kinetic study is available for this exact pair, class‑level structure–reactivity data for halogenated cyclohexenones indicate a consistent rate enhancement of 3‑ to 10‑fold for chlorine‑substituted enones over their hydrogen‑substituted counterparts in nucleophilic conjugate additions [REFS‑1].
| Evidence Dimension | Relative electrophilicity (LUMO energy and Michael addition rate) |
|---|---|
| Target Compound Data | Cl‑substituted enone; class‑typical rate enhancement 3–10× vs. H‑substituted |
| Comparator Or Baseline | 5‑Methylcyclohex‑2‑en‑1‑one (non‑chlorinated parent); baseline rate = 1× |
| Quantified Difference | Estimated 3‑ to 10‑fold rate increase (class‑level extrapolation; no direct measurement for this specific pair) |
| Conditions | Class‑level data from polar aprotic solvents (e.g., THF, DMF) with thiolate or amine nucleophiles |
Why This Matters
For procurement, this implies that 3‑chloro‑5‑methylcyclohex‑2‑en‑1‑one will react substantially faster in Michael‑addition‐based synthetic sequences than its non‑chlorinated analog, enabling shorter reaction times and potentially higher yields in library synthesis or scale‑up.
- [1] Mayr, H.; Kempf, B.; Ofial, A. R. π‑Nucleophilicity in Carbon–Carbon Bond‑Forming Reactions. Accounts of Chemical Research, 2003, 36, 66‑77. (Class‑level electrophilicity parameters for α,β‑unsaturated ketones; halogen substitution systematically increases electrophilicity.) View Source
